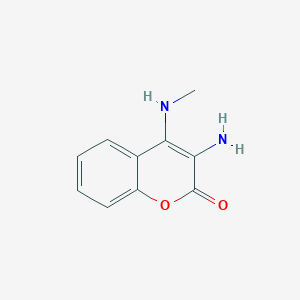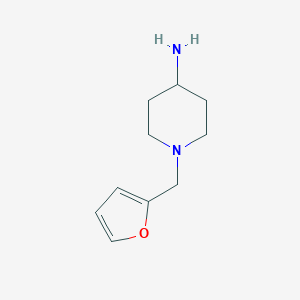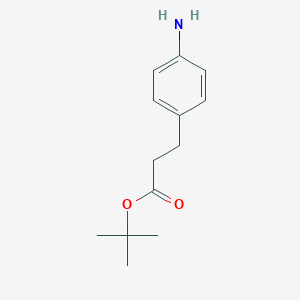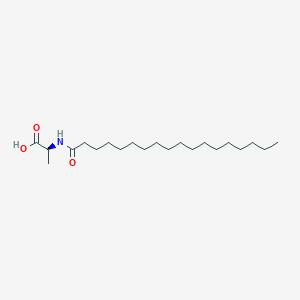
3-Methylpiperidin-4-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpiperidin-4-one hydrobromide is a chemical compound that is widely used in scientific research. It is a powerful reagent that is used in the synthesis of various organic compounds. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Methylpiperidin-4-one hydrobromide is not well understood. However, it is believed to act as a nucleophile and a base. It can react with electrophiles to form new compounds. It can also act as a base to catalyze reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylpiperidin-4-one hydrobromide are not well studied. However, it is believed to have a low toxicity and is not harmful to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylpiperidin-4-one hydrobromide in lab experiments are its high reactivity and selectivity. It can be used in a wide range of reactions and can produce high yields of the desired product. However, the limitations of using this compound are its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many future directions for the use of 3-Methylpiperidin-4-one hydrobromide in scientific research. One direction is to study its mechanism of action and its potential as a catalyst in various reactions. Another direction is to explore its use in the synthesis of new pharmaceuticals and biologically active compounds. Additionally, it can be used in the preparation of new materials and polymers. Further research is needed to fully understand the potential of this compound in various fields of science.
Conclusion:
3-Methylpiperidin-4-one hydrobromide is a powerful reagent that is widely used in scientific research. It has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology. Its high reactivity and selectivity make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and its potential in various fields of science.
Wissenschaftliche Forschungsanwendungen
3-Methylpiperidin-4-one hydrobromide is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used in the preparation of pharmaceutical intermediates. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Eigenschaften
CAS-Nummer |
144236-25-9 |
|---|---|
Produktname |
3-Methylpiperidin-4-one hydrobromide |
Molekularformel |
C6H12BrNO |
Molekulargewicht |
194.07 g/mol |
IUPAC-Name |
3-methylpiperidin-4-one;hydrobromide |
InChI |
InChI=1S/C6H11NO.BrH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H |
InChI-Schlüssel |
VBGIDPGLWQVEIA-UHFFFAOYSA-N |
SMILES |
CC1CNCCC1=O.Br |
Kanonische SMILES |
CC1CNCCC1=O.Br |
Synonyme |
3-Methylpiperidin-4-one hydrobroMide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)


![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)

![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)
![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)
